molecular formula C7H12O B14656055 Bicyclo[4.1.0]heptan-3-ol CAS No. 40213-64-7

Bicyclo[4.1.0]heptan-3-ol

Cat. No.: B14656055
CAS No.: 40213-64-7
M. Wt: 112.17 g/mol
InChI Key: WXHKMXWQRMULCU-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptan-3-ol is a bicyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol . It features a norbornane-like structure with a bicyclo[4.1.0]heptane skeleton, where the hydroxyl group is positioned at the C-3 carbon. Stereoisomerism is significant, as evidenced by multiple configurations, such as (1α,3α,4β,6α) and (1R,3S,4R,6S), which influence its physicochemical and biological properties .

This compound occurs naturally in plant-derived essential oils, including Curcuma species (turmeric) and frankincense (Boswellia spp.), where it contributes to antimicrobial and phytochemical profiles . Its synthetic derivatives, such as azido and methoxy variants, are explored for pharmaceutical applications, including antibacterial and antifungal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[4.1.0]heptan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Ketones and aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Ethers and esters.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptan-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[4.1.0]heptan-3-ol belongs to a broader class of bicyclic alcohols. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Bicyclic Alcohols

Compound Name Molecular Formula Bicyclic System Substituents Source/Application Key Properties/Activities
This compound C₁₀H₁₈O [4.1.0] 4,7,7-trimethyl Frankincense oil, turmeric Antibacterial (0.34% in oil)
Bicyclo[3.1.0]hexan-3-ol C₉H₁₄O [3.1.0] 4-methyl-1-(1-methylethyl) Ledum palustre oil Lower ring strain; 0.14% in oil
Bicyclo[3.1.1]heptan-3-ol C₁₀H₁₆O [3.1.1] 6,6-dimethyl-2-methylene NIST-standard compound Higher volatility; used in fragrances
Bicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O [2.2.1] 1,7,7-trimethyl Synthetic camphor derivatives Rigid structure; industrial synthesis
4-Methoxy-Bicyclo[4.1.0]heptan-3-ol C₁₁H₂₀O₂ [4.1.0] 4-methoxy-3,7,7-trimethyl Synthetic Altered polarity (PSA: 29.46)

Structural and Functional Differences

Ring Size and Strain :

  • This compound ([4.1.0] system) exhibits moderate ring strain compared to the smaller [3.1.0] system (e.g., Bicyclo[3.1.0]hexan-3-ol), which may enhance reactivity in synthetic modifications .
  • The [2.2.1] system (e.g., camphor derivatives) has greater rigidity, favoring stability in high-temperature applications .

Substituent Effects :

  • Methyl groups at C-4 and C-7 in this compound increase hydrophobicity (logP ~2.5), enhancing membrane permeability in antibacterial applications .
  • Methoxy substitution at C-4 (as in 4-Methoxy-Bicyclo[4.1.0]heptan-3-ol) elevates boiling point (245°C predicted) and polar surface area (PSA: 29.46), improving solubility in polar solvents .

Biological Activity :

  • This compound demonstrates selective activity against methicillin-resistant Staphylococcus aureus (MRSA) at 0.34% concentration in frankincense oil, outperforming simpler analogs like Bicyclo[3.1.0]hexan-3-ol (0.14% in oil) .
  • Azido derivatives (e.g., 4-Azido-7,7-dibromo-Bicyclo[4.1.0]heptan-3-ol) show promise as intermediates in click chemistry for drug discovery .

Notes

  • Stereochemical Sensitivity : The (1α,3α,4β,6α) isomer predominates in natural extracts, while synthetic routes yield racemic mixtures requiring chiral separation .
  • Regulatory Status : Listed in EPA databases (Cas Number: 54750-09-3) but lacks extensive toxicological profiling, necessitating further safety studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bicyclo[4.1.0]heptan-3-ol?

The primary method involves gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes . This reaction proceeds via regioselective electrophilic ring opening of the cyclopropene, generating an alkenyl gold carbenoid intermediate that facilitates intramolecular cyclopropanation. This approach yields this compound derivatives with high diastereoselectivity (up to 95% yield reported) . Alternative routes include functionalization of bicyclic precursors, such as azide substitution followed by reduction, as demonstrated in studies on structurally related compounds like 4-azido-4,7,7-trimethylthis compound .

Q. How can this compound be characterized analytically?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and purity assessment. For example:

Compound NameRetention Time (min)Area (%)Reference Method
This compound (derivative)4.1013.28GC-MS
5.170.76GC-MS
Retention indices and fragmentation patterns (e.g., m/z 152.12 for molecular ion) are critical for validation. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, resolves stereochemical features like bridgehead proton coupling (J=24J = 2-4 Hz) .

Q. What are the key stereochemical considerations for this compound?

The molecule’s bicyclic framework imposes rigid stereochemistry. The bridgehead carbons (C1 and C6) adopt fixed configurations, while the hydroxyl group at C3 influences axial/equatorial positioning. Computational modeling (e.g., DFT) and X-ray crystallography are recommended for resolving ambiguities. For example, InChIKeys (e.g., LCYXQUJDODZYIJ-UHFFFAOYSA-N) and topological polar surface area (20.2 Ų) provide insights into stereoelectronic properties .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

Chiral gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF6_6) enable enantiocontrol during cycloisomerization. Steric and electronic tuning of ligands (e.g., N-heterocyclic carbenes) enhances selectivity. For example, modifying the cyclopropene substrate with electron-withdrawing groups (EWGs) increases reaction rates by stabilizing the carbenoid intermediate. Post-synthetic modifications, such as ozonolysis of the isopropylidene group, allow access to ketone derivatives without disrupting the bicyclic core .

Q. What strategies address contradictory data in biological activity studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often stem from stereochemical purity or solvent effects . For instance, cis/trans isomerism in hydroxyl positioning alters hydrogen-bonding capacity. Standardize assays using:

  • Enantiomerically pure samples (verified via chiral HPLC).
  • Controlled solvent systems (e.g., DMSO for solubility vs. aqueous buffers for physiological relevance). Recent studies on related terpenoids (e.g., pinocarveol) highlight the role of lipophilicity (logP ~1.8) in membrane permeability .

Q. How can computational methods aid in predicting reactivity?

Molecular dynamics (MD) simulations and density functional theory (DFT) predict regioselectivity in ring-opening reactions. For example:

  • Activation energies for cyclopropane ring opening: ~25 kcal/mol (gold-catalyzed) vs. ~35 kcal/mol (thermal).
  • Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites on the bicyclic framework. These methods align with experimental data from kinetic isotope effect (KIE) studies and isotopic labeling .

Q. Methodological Best Practices

  • Stereochemical validation : Combine NOESY NMR (for spatial proximity) with vibrational circular dichroism (VCD) for absolute configuration .
  • Synthetic scalability : Use flow chemistry to mitigate exothermicity in cyclopropanation steps.
  • Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .

Properties

CAS No.

40213-64-7

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

bicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C7H12O/c8-7-2-1-5-3-6(5)4-7/h5-8H,1-4H2

InChI Key

WXHKMXWQRMULCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1C2)O

Origin of Product

United States

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